2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
“2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” is a chemical compound with the CAS Number: 2059999-46-9 . It has a molecular weight of 222.18 . The IUPAC name for this compound is 2-(7-fluoro-1-oxophthalazin-2(1H)-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atom and the acetic acid group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.17 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications
Pharmacology: Anticancer Research
This compound is utilized in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP) . PARP inhibitors are a class of drugs that have shown promise in treating cancers by interfering with the DNA repair mechanisms in cancer cells, making it difficult for them to survive.
Material Science: Polymer Research
In material science, the compound serves as an intermediate in the development of new polymers with potential applications in various industries, including medical devices and electronics . Its fluorine content can impart unique properties to the polymers, such as resistance to solvents and thermal stability.
Chemical Synthesis: Intermediate for Organic Compounds
The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules . Its reactive sites allow for various chemical transformations, making it a valuable building block in synthetic chemistry.
Analytical Chemistry: Chromatography
In analytical chemistry, especially chromatography, this compound can be used as a standard or reference material to help identify and quantify similar compounds in a mixture . Its unique structure allows it to be separated and detected effectively, aiding in the analysis of complex samples.
Life Sciences: Biochemical Research
Researchers in life sciences employ this compound in biochemical studies to understand cellular processes . It can be used to probe the function of enzymes, receptors, and other proteins, contributing to our knowledge of cell biology and pathology.
Chromatography: Method Development
The compound’s characteristics make it suitable for developing new chromatographic methods, which can be applied to the purification of pharmaceuticals and other chemicals . Its behavior in various chromatographic conditions can be studied to optimize separation techniques.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other phthalazinone derivatives, it may interact with its targets by binding to specific sites, leading to changes in the targets’ function .
Pharmacokinetics
Its molecular weight (22218 g/mol) suggests that it may have good bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJZCFXACXNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid |
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